molecular formula C10H10N2O B082734 N-benzyl-2-cyanoacetamide CAS No. 10412-93-8

N-benzyl-2-cyanoacetamide

Cat. No. B082734
CAS RN: 10412-93-8
M. Wt: 174.2 g/mol
InChI Key: JQVMRGYDSQFFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-cyanoacetamide is a chemical compound studied for various chemical reactions and properties. Its derivatives have been explored for their potential in various fields, including pharmaceuticals and material science.

Synthesis Analysis

  • N-benzyl-2-cyanoacetamide and its derivatives are synthesized through various chemical reactions, including reduction, acylation, and condensation processes. For instance, Darling and Chen (1978) found that the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide led to the formation of N-benzyl-1,2-ethanediamine and its methyl derivative, attributed to a Beckmann-type rearrangement (Darling & Chen, 1978).

Molecular Structure Analysis

  • The molecular structures of various derivatives of N-benzyl-2-cyanoacetamide have been characterized using spectroscopic methods, X-ray diffraction, and crystallographic techniques. For example, Dyachenko and Bityukova (2012) studied the structure of 2-amino-1-benzyl-4-methylthio-6-oxo-N-phenyl-5-cyano-1,6-dihydropyridin-3-ylcarboxamide using XRD analysis (Dyachenko & Bityukova, 2012).

Chemical Reactions and Properties

  • Various chemical reactions involving N-benzyl-2-cyanoacetamide have been explored. For instance, Almarhoon (2020) discussed the use of N-benzyl-2-cyanoacetamide in cyanoacylation and the synthesis of various derivatives, highlighting the versatility of the compound in chemical synthesis (Almarhoon et al., 2020).

Physical Properties Analysis

  • The physical properties of N-benzyl-2-cyanoacetamide derivatives, such as their liquid crystalline behavior, have been investigated. Kong and Tang (1998) synthesized side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano tails, demonstrating the compound's potential in material science (Kong & Tang, 1998).

Chemical Properties Analysis

  • The chemical properties of N-benzyl-2-cyanoacetamide, such as its reactivity with other compounds and its role in the synthesis of biologically active compounds, have been extensively studied. For example, Maity, Kundu, and Pramanik (2015) synthesized fluorescence-active benzo[g]indoles from cyanoacetamide derivatives, showcasing its application in the synthesis of novel compounds with potential biological significance (Maity, Kundu, & Pramanik, 2015).

Scientific Research Applications

  • Green Chemistry Synthesis Approaches : Al‐Zaydi (2009) discussed the preparation of cyanoacetamides, including N-benzyl-2-cyanoacetamide, using eco-friendly energy sources like microwave and ultrasound irradiation, demonstrating its utility in green chemistry applications (Al‐Zaydi, 2009).

  • Fluorescence Sensing and Biological Relevance : Maity, Kundu, and Pramanik (2015) synthesized fluorescence-active compounds from cyanoacetamide derivatives, showing their potential in sensing applications and biological studies (Maity, Kundu, & Pramanik, 2015).

  • Solvent-Free Synthesis of Derivatives : Huang et al. (2005) explored the reaction of cyanoacetamides with ketones and sulfur under microwave irradiation and solvent-free conditions, contributing to the development of novel chemical synthesis methods (Huang et al., 2005).

  • Antimicrobial Activity : Ali et al. (2010) researched the antimicrobial activity of various derivatives synthesized from N-cyclohexyl-2-cyanoacetamide, a compound structurally similar to N-benzyl-2-cyanoacetamide (Ali et al., 2010).

  • Ultrasonication in Synthesis : Almarhoon, Al Rasheed, and El‐Faham (2020) utilized N-benzyl-2-cyanoacetamide in the synthesis of various derivatives, highlighting the efficiency of ultrasonication as an alternative to conventional heating methods (Almarhoon, Al Rasheed, & El‐Faham, 2020).

  • Corrosion Inhibition Studies : Zhang, Kang, and Wang (2018) conducted theoretical studies on N-Thiazolyl-2-cyanoacetamide derivatives, which are structurally similar to N-benzyl-2-cyanoacetamide, for their application as corrosion inhibitors in alkaline environments (Zhang, Kang, & Wang, 2018).

  • Anticonvulsant Activity : Darling and Pryor (1979) investigated the anticonvulsant activity of N-benzylcyanoacetamide derivatives, demonstrating the compound's potential in pharmacological research (Darling & Pryor, 1979).

Safety And Hazards

N-benzyl-2-cyanoacetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

N-benzyl-2-cyanoacetamide has drawn the attention of biochemists in the last decade due to the diverse biological activities reported for many derivatives of cyanoacetamide . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

N-benzyl-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVMRGYDSQFFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349912
Record name N-benzyl-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-cyanoacetamide

CAS RN

10412-93-8
Record name N-benzyl-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To benzylamine (1.07 g, 0.01 mol) was added methyl cyanoacetate (0.99 g, 0.01 mol) and the mixture was heated for 16 h at 100° C. without condenser to allow evaporation of the methanol formed. Cooling gave a dark red solid which was triturated with ethanol, filtered and recrystallized from ethanol to give pure title compound in about 40% yield (0.70 g). mp 123°-4° C.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-cyanoacetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-cyanoacetamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-cyanoacetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-cyanoacetamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-cyanoacetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-cyanoacetamide

Citations

For This Compound
62
Citations
MM ALY - journals.ekb.eg
… Our investigation was extended to study the reaction of N-benzyl-2cyanoacetamide (1) with thioglycolic acid. Thus, cyclocondensation of compound 1 with thioglycolic acid at reflux …
Number of citations: 3 journals.ekb.eg
B Pouramiri, E Tavakolinejad Kermani… - Journal of the Iranian …, 2017 - Springer
… A series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides have been synthesized by the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic …
Number of citations: 7 link.springer.com
RM Vala, DM Patel, MG Sharma, HM Patel - RSC advances, 2019 - pubs.rsc.org
… Herein, we performed the one-pot reaction of aryl aldehyde, malononitrile and a N-benzyl-2-cyanoacetamide derivative using piperidinium acetate as a reusable catalyst. The reactants …
Number of citations: 28 pubs.rsc.org
EO Hamed, MG Assy, AM Shalaby… - Russian Journal of Organic …, 2020 - Springer
… The intermolecular cyclization of N-benzyl-2-cyanoacetamide with carbon disulfide followed by intramolecular cyclization gave thioxothiazinone 3. This compound was used to …
Number of citations: 4 link.springer.com
TR Kang, LM Chen - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C17H14N2O, the N-benzylformamide and phenyl groups are located on the opposite sides of the C=C bond, showing an E configuration; the terminal phenyl rings …
Number of citations: 1 scripts.iucr.org
H Kumar, K Sharma - Steroids, 2023 - Elsevier
… addition of active methylene in N-benzyl-2-cyanoacetamide to the conjugated ketone at the … , where active methylene of N-benzyl-2-cyanoacetamide undergoes a nucleophilic attack …
Number of citations: 3 www.sciencedirect.com
VD Dyachenko, OS Bityukova - Russian Journal of General Chemistry, 2012 - Springer
… The present study shows that the reaction of Nbenzyl-2-cyanoacetamide I with 3,3-bis(methylthio)-2cyano-N-phenylacrylamide II leads to the formation of a single reaction product, …
Number of citations: 2 link.springer.com
NM El‐Gohary, AM El‐Kazak… - Journal of Heterocyclic …, 2020 - Wiley Online Library
… The treatment of compound 1 with cyanoacetamide, N-benzyl-2-cyanoacetamide, and 1H-benzimidazolylacetonitrile gave 2(1H)-pyridones 6, 7 and pyrido[1,2-a]benzimidazole 8. The …
Number of citations: 3 onlinelibrary.wiley.com
S Mo, X Li, J Xu - The Journal of Organic Chemistry, 2014 - ACS Publications
… A suspension of N-benzyl-2-cyanoacetamide 1 (1 mmol), PhI(OAc) 2 (386 mg, 1.2 mmol), KOH pellets (2–4 pellets, 151 mg in total, 2.7 mmol), and Cu(OAc) 2 ·H 2 O (5 mg, 0.025 mmol) …
Number of citations: 33 pubs.acs.org
LG Nicely, RM Vala, DB Upadhyay, J Nogales, C Chi… - RSC …, 2022 - pubs.rsc.org
… After completion of the first step with betaine catalyst, N-benzyl-2-cyanoacetamide 4a was added to the reaction mixture with 1 ml methanol. The reaction mixture was refluxed with …
Number of citations: 4 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.